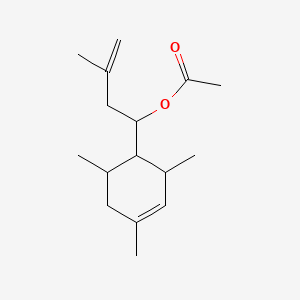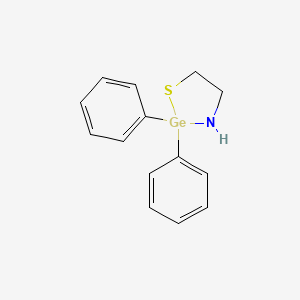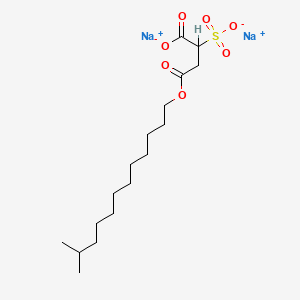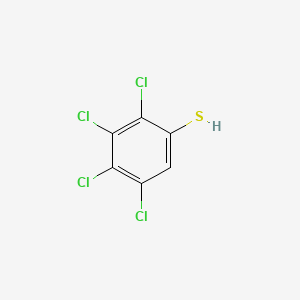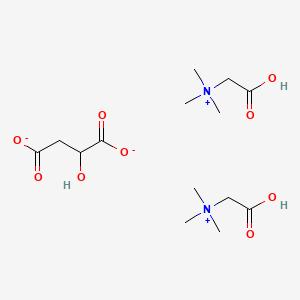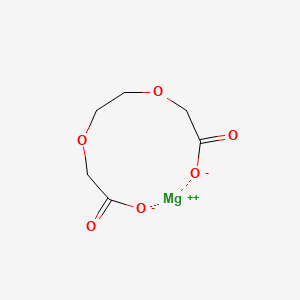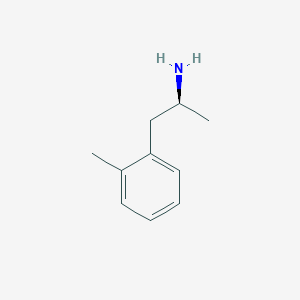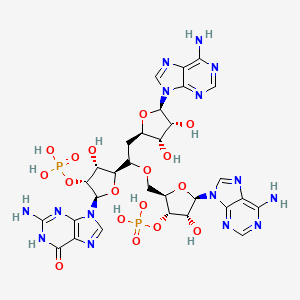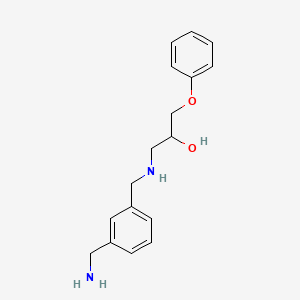
Ethylhexadecyldimethylammonium isooctylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylhexadecyldimethylammonium isooctylphenolate is a quaternary ammonium compound with the molecular formula C34H65NO and a molecular weight of 503.886 . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylhexadecyldimethylammonium isooctylphenolate typically involves the quaternization of dimethylhexadecylamine with ethyl bromide, followed by the reaction with isooctylphenol. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The product is then purified through processes such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethylhexadecyldimethylammonium isooctylphenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isooctylphenolate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted phenolates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethylhexadecyldimethylammonium isooctylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used in cell culture studies to investigate its effects on cell membranes and signaling pathways.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism of action of ethylhexadecyldimethylammonium isooctylphenolate involves its interaction with cell membranes, leading to changes in membrane permeability and signaling pathways. The compound targets specific molecular pathways, such as the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a role in cellular detoxification and inflammation .
Comparison with Similar Compounds
Ethylhexadecyldimethylammonium isooctylphenolate can be compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: Known for its disinfectant properties but can cause skin irritation.
Didecyldimethylammonium chloride: Used as a disinfectant and has been shown to cause allergic contact dermatitis.
Ethylhexadecyldimethylammonium bromide: Similar in structure but differs in its interaction with the NRF2 pathway and its effects on inflammation.
This compound is unique due to its specific interaction with the NRF2 pathway, making it a valuable compound for research in cellular detoxification and inflammation .
Properties
CAS No. |
94086-42-7 |
|---|---|
Molecular Formula |
C34H65NO |
Molecular Weight |
503.9 g/mol |
IUPAC Name |
ethyl-hexadecyl-dimethylazanium;2-(6-methylheptyl)phenolate |
InChI |
InChI=1S/C20H44N.C14H22O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h5-20H2,1-4H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |
InChI Key |
LCZWLBDVOPREFI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.CC(C)CCCCCC1=CC=CC=C1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


